molecular formula C20H26ClF3N6O2S B2855804 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine CAS No. 2097936-11-1

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine

Cat. No.: B2855804
CAS No.: 2097936-11-1
M. Wt: 506.97
InChI Key: KAOBJDCSRWGVHN-UHFFFAOYSA-N
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Description

The compound “1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine” is a complex organic molecule. It contains a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles . The molecule also contains a trifluoromethyl group, which can impart unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The InChI code provided gives a detailed description of the molecule’s structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 279.69 . It’s also noted that the compound is a powder at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClF3N6O2S/c1-14-26-18(13-27(14)2)33(31,32)30-5-3-16(4-6-30)28-7-9-29(10-8-28)19-17(21)11-15(12-25-19)20(22,23)24/h11-13,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOBJDCSRWGVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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